

Application Notes: The Role of Indium(III) Sulfate in Hardening Gold Electrodeposits

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Compound of Interest

Compound Name: Indium(III) sulfate

Cat. No.: B081286

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Introduction

Indium(III) sulfate, with the chemical formula $\text{In}_2(\text{SO}_4)_3$, is a crucial additive in the electroplating industry, particularly valued for its role as a hardening agent in gold electroplating baths.[1] The co-deposition of indium with gold yields alloyed coatings that exhibit significantly enhanced hardness and wear resistance compared to pure gold deposits. This improvement in mechanical properties is primarily attributed to mechanisms such as solid solution strengthening and grain refinement, where indium atoms disrupt the typical crystal lattice of gold, resulting in a finer and stronger microstructure.[2][3] These enhanced properties make gold-indium alloys highly suitable for applications requiring durability, such as in decorative finishes, jewelry, and electronic contacts.[4][5]

1. Properties of Indium(III) Sulfate

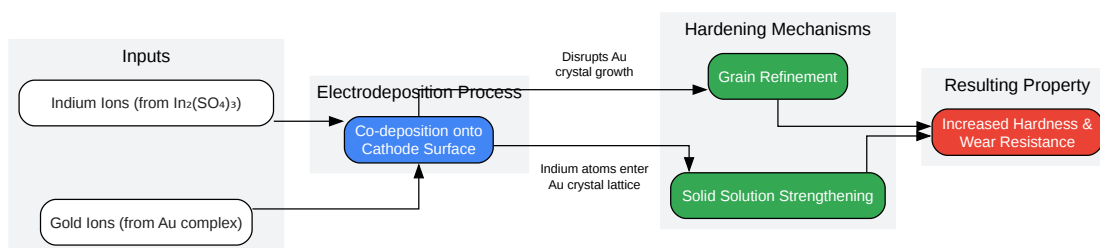
Indium(III) sulfate is a grayish-white, hygroscopic powder available in both anhydrous and hydrated forms. Its high solubility in aqueous solutions makes it an ideal source of indium ions for electroplating baths.

Property	Value
Chemical Formula	$\text{In}_2(\text{SO}_4)_3$ (anhydrous)
Molecular Weight	517.81 g/mol (anhydrous)
Appearance	Grayish-white, hygroscopic powder
Purity Grades	Typically 4N (99.99%) to 5N (99.999%)
Solubility in Water	53.92 g/100g solution at 20°C
Specific Gravity	3.438 g/cc
Data sourced from Indium Corporation.	

2. Mechanism of Hardening in Gold-Indium Alloys

The incorporation of indium into the gold deposit during electroplating leads to a harder and more durable surface through two primary physical metallurgy principles:

- **Solid Solution Strengthening:** Indium atoms, being different in size from gold atoms, create lattice strain when they substitute for gold atoms in the crystal structure. This distortion impedes the movement of dislocations, making the material stronger and harder.[\[2\]](#)
- **Grain Refinement:** The presence of indium ions at the cathode surface can interfere with the normal crystal growth of gold, promoting the formation of new crystals instead of the growth of existing ones. This results in a finer grain structure, and the increased number of grain boundaries acts as a barrier to dislocation movement, thereby increasing the hardness and strength of the deposit.[\[2\]](#)[\[3\]](#)



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Fig. 1: Logical flow of the hardening mechanism in Au-In electroplating.

3. Experimental Protocols

A successful and adherent gold-indium alloy deposit requires meticulous surface preparation followed by a controlled electroplating process.

3.1 Protocol 1: Substrate Surface Preparation

Proper cleaning and activation of the base metal are critical to ensure strong adhesion of the electroplated layer.[6]

Materials:

- Alkaline cleaning solution or solvent for vapor degreasing
- Deionized (DI) water
- 10-15% (v/v) Sulfuric acid or Hydrochloric acid solution

- 5% (w/v) Sulfamic acid solution
- Substrate to be plated (e.g., copper, nickel, silver)

Procedure:

- **Cleaning:** Remove organic contaminants like oils and grease from the substrate surface. This can be achieved by immersion in a commercial alkaline cleaning bath at 80–90°C for 10–15 minutes or through ultrasonic solvent vapor degreasing.[\[6\]](#)
- **Rinsing:** After cleaning, rinse the substrate thoroughly with hot DI water.[\[6\]](#)
- **Activation:** To remove surface oxides, immerse the substrate in a 10–15% solution of sulfuric or hydrochloric acid at room temperature for 3–5 minutes.[\[6\]](#) For highly passive metals like stainless steel or nickel, a Woods nickel strike is recommended as an alternative activation step.[\[6\]](#)
- **Rinsing:** Immediately following activation, perform a quick spray rinse with cold DI water.[\[6\]](#)
- **Pre-dip:** Immerse the activated substrate in a 5% sulfamic acid solution for 1–3 minutes. This step prevents the re-formation of oxides on the surface and protects the plating bath from contamination by the activation chemicals.[\[6\]](#)
- The substrate is now ready for immediate transfer to the electroplating bath.

3.2 Protocol 2: Gold-Indium Alloy Electroplating

This generalized protocol is based on formulations and parameters described in patent literature. Researchers should optimize these parameters for their specific application.

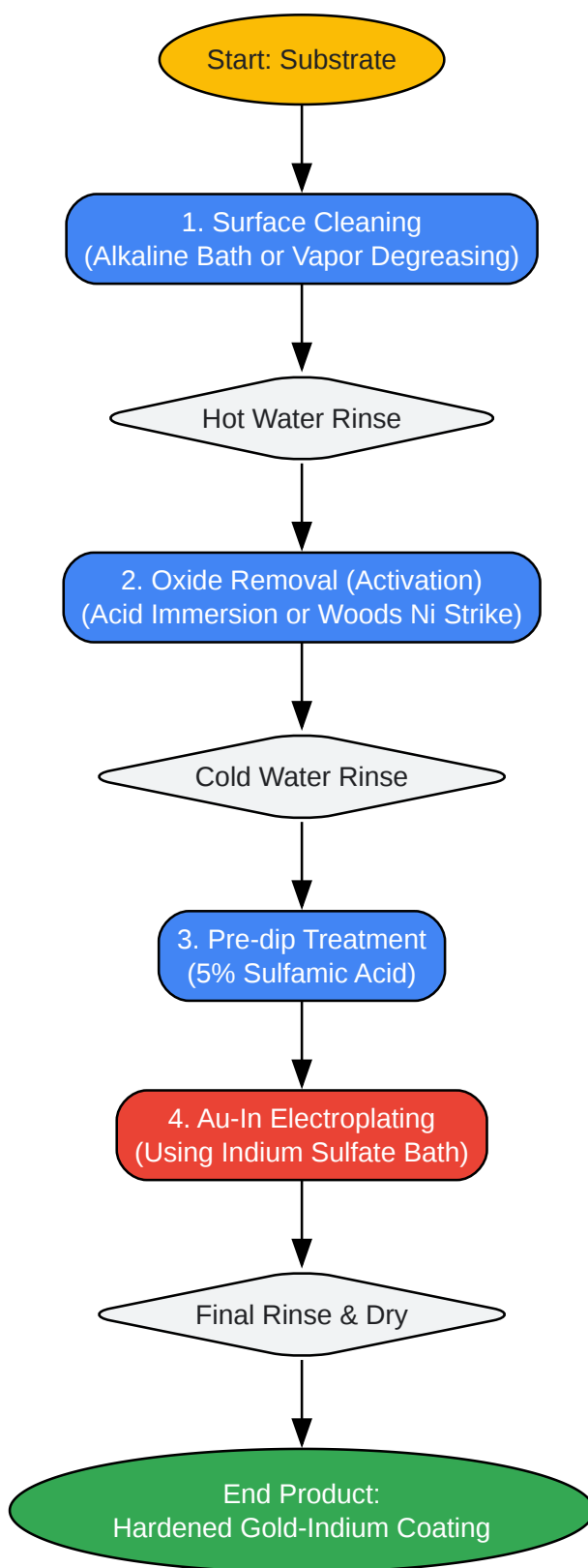
Materials & Equipment:

- Electroplating tank and DC power supply
- Anode (e.g., platinized titanium)
- Cathode (the prepared substrate)

- Magnetic stirrer or agitation system
- Heater and temperature controller
- Gold source (e.g., Potassium tetracyanoaurate(III))
- **Indium(III) sulfate**
- Acids and buffer salts (e.g., sulfuric acid, ammonium sulfate, citric acid)
- DI water for bath makeup

Procedure:

- Bath Preparation: Prepare the electroplating bath by dissolving the components (see Table 2 for examples) in DI water. Adjust the pH to the desired value using the appropriate acid.
- Setup: Assemble the electroplating cell, placing the anode and prepared cathode (substrate) in the bath. Ensure proper electrical connections to the DC power supply.
- Plating: Heat the bath to the target temperature (e.g., 35–50°C).^{[4][7]} Apply the calculated DC current to achieve the desired current density (e.g., 1.0 A/dm²).^{[4][7]} Continue plating for the time required to achieve the target thickness.
- Post-Treatment: After plating, turn off the power supply, remove the plated substrate, and rinse it thoroughly with DI water.
- Drying: Dry the plated part using a suitable method, such as warm air.



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Fig. 2: General experimental workflow for Gold-Indium electroplating.

4. Bath Formulations and Quantitative Data

The composition of the electroplating bath and the operating parameters are critical in determining the final properties of the gold-indium deposit.

Table 2: Example Gold-Indium Electroplating Bath Formulations

Component	Formulation 1 (Acidic Cyanide)[4]	Formulation 2 (Low pH)[5]	Formulation 3 (Au- Co-In)[7]
Gold (as metal)	1 - 20 g/L	1 - 30 g/L	~5.8 g/L (from 9 g/L KAu(CN) ₄)
Indium (as metal)	0.5 - 50 g/L	0.1 - 50 g/L	~0.1 g/L (from 0.5 g/L In ₂ (SO ₄) ₃)
Indium Source	Indium Sulfate	Soluble Indium Salt	Indium Sulfate
Cobalt Source	-	-	Cobalt Sulfate (10 g/L)
Acids/Buffers	Sulfuric Acid, Ammonium Sulfate (10-150 g/L)	Acetic, Citric, etc. (10- 400 g/L)	Citric Acid, Tripotassium Citrate
Other Additives	-	Surfactant (optional)	EDTA-sodium, Butynediol
pH	< 3.0 (e.g., 1.3)	≤ 3.0	3.2
Temperature	50°C	20 - 70°C	35°C
Current Density	1.0 A/dm ²	0.1 - 5.0 A/dm ²	1.0 A/dm ²

Table 3: Effect of Indium Content on Vickers Hardness (HV) of Gold Alloys

While this data is from metallurgical studies of cast alloys rather than electrodeposits, it effectively demonstrates the significant hardening effect of indium.

Karat Value	Indium Content (wt%)	Vickers Hardness (HV)
18K Green Gold	0.0	107.3
3.0	159.8	Not specified
5.0	169.0	
14K Green Gold	0.0	
3.0	Not specified	204.3
5.0	204.3	
Data from a study on green gold alloys.[2]		

The data clearly shows a direct correlation between the addition of indium and a substantial increase in the hardness of the gold alloy.[2] Similar trends are expected for electrodeposited alloys.

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